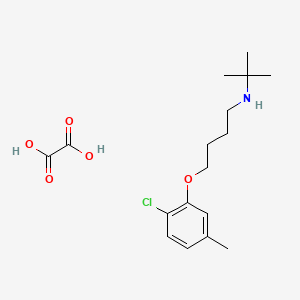![molecular formula C16H16N2O2S B5017541 N-[4-(acetylamino)phenyl]-2-(methylthio)benzamide](/img/structure/B5017541.png)
N-[4-(acetylamino)phenyl]-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-2-(methylthio)benzamide, also known as AMMB or NSC 686288, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family of compounds and is known to have various biochemical and physiological effects.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(methylthio)benzamide has been used in various scientific research applications. It has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, this compound has been used as a tool to study the mechanism of action of other antitumor agents, such as topoisomerase inhibitors. It has also been used to study the role of protein kinases in cancer cells and to investigate the effects of various compounds on cell cycle progression.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(methylthio)benzamide is not fully understood. However, it is known to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. This inhibition leads to the disruption of cell cycle progression and ultimately to cell death. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a key role in the programmed cell death process.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells both in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a desirable effect for cancer treatment. However, it is important to note that this compound may also have toxic effects on healthy cells, which could limit its use as a cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(acetylamino)phenyl]-2-(methylthio)benzamide in lab experiments is its ability to inhibit the activity of protein kinases, which play a critical role in cell signaling pathways. This makes it a useful tool for studying the effects of various compounds on cell cycle progression and apoptosis. However, it is important to note that this compound may have toxic effects on healthy cells, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on N-[4-(acetylamino)phenyl]-2-(methylthio)benzamide. One direction is to investigate its potential as a cancer treatment in vivo. Another direction is to study its effects on other signaling pathways in addition to protein kinases. Additionally, it may be useful to investigate the potential of this compound as a tool for studying the effects of various compounds on apoptosis. Finally, further research is needed to determine the safety and toxicity of this compound in vivo, which could impact its potential use as a cancer treatment.
Synthesis Methods
The synthesis of N-[4-(acetylamino)phenyl]-2-(methylthio)benzamide involves the reaction of 2-chloro-4-nitroaniline with 4-acetylaminothiophenol in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium dithionite to yield this compound. This synthesis method has been widely used in the production of this compound for scientific research purposes.
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11(19)17-12-7-9-13(10-8-12)18-16(20)14-5-3-4-6-15(14)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXILTLIVLYHJBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}quinoline](/img/structure/B5017461.png)
![ethyl [5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5017478.png)

![5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017492.png)
![4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine](/img/structure/B5017498.png)


![N-[5-(2,4-dichlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5017532.png)
![N-[4-(dimethylamino)phenyl]-N'-isobutylethanediamide](/img/structure/B5017538.png)

![N-cyclopropyl-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B5017558.png)


![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B5017576.png)